molecular formula C22H21NO B123726 (s)-(1-Tritylaziridin-2-yl)methanol CAS No. 152706-23-5

(s)-(1-Tritylaziridin-2-yl)methanol

Cat. No.: B123726
CAS No.: 152706-23-5
M. Wt: 315.4 g/mol
InChI Key: YAFYNSAZZKZZSR-BBQAJUCSSA-N
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Description

(S)-(1-Tritylaziridin-2-yl)methanol is an enantiopure aziridine derivative that serves as a versatile chiral building block and ligand in modern organic synthesis. Its key research value lies in its application in asymmetric catalysis and its role as a precursor for sophisticated chiral ligands. This compound is an intermediate in the synthesis of chiral aziridine sulfide ligands, which have been evaluated in metal-catalyzed asymmetric reactions such as the Pd-catalyzed Tsuji–Trost allylic alkylation and the addition of diethylzinc to benzaldehyde . The sterically demanding trityl group attached to the aziridine nitrogen is a critical structural feature that influences the stereoselectivity of these catalytic processes . Furthermore, structurally related NH-aziridinyl methanol analogs have demonstrated high effectiveness as chiral solvating agents (CSAs) for the enantiodiscrimination of α-racemic carboxylic acids, including mandelic acid and its derivatives, via 1 H NMR spectroscopy . The free OH group in such structures is essential for forming multiple intermolecular hydrogen bonds with the substrate, enabling good chiral recognition, particularly in non-polar solvents like CDCl 3 where a 1:1 complex stoichiometry is typically observed . This combination of properties makes this compound a valuable scaffold for developing new asymmetric methodologies and analytical tools for determining enantiomeric purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S)-1-tritylaziridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO/c24-17-21-16-23(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,24H,16-17H2/t21-,23?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFYNSAZZKZZSR-BBQAJUCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for S 1 Tritylaziridin 2 Yl Methanol and Its Precursors

Strategies for Enantiopure Aziridine-2-carboxylates

The creation of optically pure aziridine-2-carboxylates is the foundational step in synthesizing the target compound. These strategies often leverage naturally occurring chiral molecules, such as amino acids, to establish the desired stereochemistry.

Synthesis from N-Trityl Serine and Threonine Derivatives

A common and effective method for preparing enantiopure N-tritylaziridine-2-carboxylates involves the intramolecular cyclization of β-amino alcohols derived from natural amino acids like L-serine and L-threonine. The general pathway involves three key transformations:

N-Protection: The amino group of the starting amino acid ester (e.g., L-serine methyl ester) is protected with a trityl group. This is typically achieved by reacting the amino ester with trityl chloride in the presence of a base.

Hydroxyl Group Activation: The primary hydroxyl group of the serine derivative or the secondary hydroxyl group of the threonine derivative is converted into a good leaving group. This is often accomplished through mesylation or tosylation.

Intramolecular Cyclization: The activated intermediate is treated with a base, which deprotonates the N-trityl amine. The resulting anion then displaces the leaving group in an intramolecular SN2 reaction, forming the aziridine (B145994) ring with an inversion of configuration at the carbon bearing the leaving group.

The Mitsunobu reaction has also been utilized as a direct method to convert β-amino alcohols to aziridines. researchgate.net For instance, N-Trityl-L-allo-threonine methyl ester can be converted to the corresponding aziridine, although this reaction can sometimes be inefficient or lead to diastereomeric mixtures depending on the substrate's stereochemistry. researchgate.net

Starting MaterialKey ReagentsProductNotable Features
N-Trityl L-Serine Methyl Ester1. MsCl, Et3N 2. K2CO3, MeOHMethyl (S)-1-tritylaziridine-2-carboxylateTwo-step process involving mesylation and base-induced cyclization.
N-Trityl L-allo-Threonine Methyl EsterDEAD, PPh3Methyl (2S,3S)-3-methyl-1-tritylaziridine-2-carboxylateMitsunobu conditions for direct cyclization. researchgate.net

One-Pot Procedures for N-Tritylaziridine-2-carboxylates

To improve efficiency, one-pot procedures that combine multiple steps have been developed. These methods streamline the synthesis by avoiding the isolation of intermediates. For the synthesis of N-protected aziridines from 2-amino alcohols, procedures have been established that involve tosylation and in situ cyclization in a single reaction vessel. organic-chemistry.org While often demonstrated with the tosyl group, the principle can be applied to trityl-protected substrates.

A typical one-pot sequence for an N-trityl derivative would involve:

Starting with the N-trityl amino alcohol (e.g., N-trityl-L-serinol).

Adding a sulfonyl chloride (like methanesulfonyl chloride) and a base to activate the hydroxyl group.

Allowing the subsequent base-mediated ring closure to occur in the same pot, yielding the N-tritylaziridine.

Transformation of Aziridine Esters to (S)-(1-Tritylaziridin-2-yl)methanol

Once the enantiopure methyl or ethyl (S)-1-tritylaziridine-2-carboxylate is obtained, the final step is the transformation of the ester functional group into a primary alcohol.

Reduction Reactions (e.g., Lithium Aluminum Hydride)

The most direct method for converting the aziridine ester to this compound is through reduction. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent widely used for this purpose. wikipedia.orgslideshare.net It readily reduces esters and carboxylic acids to primary alcohols. wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by a careful aqueous workup to quench the excess reagent and hydrolyze the aluminum salts. libretexts.org

Unlike sodium borohydride (B1222165) (NaBH₄), which is not strong enough to reduce esters, LiAlH₄ is highly effective for this transformation. libretexts.org The mechanism involves the nucleophilic attack of a hydride ion from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This process occurs twice, first forming an aldehyde intermediate which is immediately further reduced to the primary alcohol. libretexts.org

SubstrateReducing AgentSolventProduct
Methyl (S)-1-tritylaziridine-2-carboxylateLithium Aluminum Hydride (LiAlH₄)Anhydrous THF or Diethyl EtherThis compound

Grignard Reactions for Functionalization

While not a direct route to this compound, Grignard reactions represent an important method for the functionalization of aziridine-2-carboxylates and their derivatives. The reaction of Grignard reagents (R-MgX) with aziridine-2-carboxaldehydes (which can be prepared from the corresponding esters) allows for the introduction of various alkyl or aryl groups, leading to secondary alcohols. nih.gov

The stereoselectivity of these additions is highly dependent on the nitrogen protecting group and the substitution pattern of the aziridine ring. nih.gov For instance, additions to N-Boc-protected trans-aziridine-2-carboxaldehydes show excellent syn selectivity, which is attributed to chelation control involving the nitrogen atom. nih.gov In other cases, the reaction may follow the Felkin-Anh model of non-chelation-controlled addition. nih.gov While direct addition of Grignard reagents to the aziridine ester would typically lead to tertiary alcohols via double addition, controlled conditions or the use of specific derivatives can offer pathways to other functionalized products.

Comparative Analysis of Synthetic Routes and Efficiency

The classical approach involving N-protection, cyclization, and deprotection offers a versatile route to chiral aziridines. The choice of the N-protecting group is crucial. While the trityl group is widely used, its removal can be problematic. Other protecting groups, such as tosyl (Ts) or nosyl (Ns), are often employed for the synthesis of aziridines from amino alcohols. These electron-withdrawing groups activate the aziridine ring for nucleophilic attack but their removal can also be challenging, often requiring harsh conditions that may not be compatible with other functional groups.

Alternative strategies aim to avoid the protection-deprotection sequence altogether. The direct synthesis of N-H aziridines from olefins is an attractive, more atom-economical approach. However, these methods may not be suitable for the synthesis of highly functionalized aziridines like this compound.

In the context of the trityl-based synthesis, the efficiency is largely dictated by the deprotection step. While acidic deprotection is operationally simple, the potential for low yields due to ring-opening makes it a less favorable option for sensitive aziridines. The reductive deprotection method, although more technically demanding, offers significantly higher yields of the desired N-H aziridine by avoiding the formation of byproducts. Therefore, for the synthesis of a stable N-H aziridine derived from this compound, a reductive deprotection strategy is generally superior in terms of chemical efficiency and product purity.

The choice between different synthetic routes ultimately depends on the desired scale of the synthesis, the availability of starting materials and reagents, and the compatibility of the reaction conditions with other functional groups present in the molecule. For laboratory-scale synthesis where product integrity is paramount, the slightly more complex but milder reductive deprotection of the N-trityl group is the preferred method.

Stereochemical Investigations and Structural Elucidation

Enantiomeric Purity Assessment Techniques

Ensuring the high enantiomeric purity of (s)-(1-Tritylaziridin-2-yl)methanol is a prerequisite for its use in asymmetric synthesis, where even small amounts of the undesired enantiomer can significantly impact the stereochemical outcome of a reaction.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the enantiomeric purity of chiral compounds like this compound. hplc.todaysigmaaldrich.com The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

The development of a successful chiral HPLC method involves screening various CSPs and mobile phase compositions. sigmaaldrich.comchromatographyonline.com For aziridine (B145994) derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® AD-H, Chiralcel® OD-H), are often effective. nih.govnih.gov The separation can be performed in either normal-phase or reversed-phase mode.

A typical approach for the enantiomeric purity assessment of this compound would involve the following:

Column: A polysaccharide-based chiral column, for instance, a Chiralpak AD-H (amylose derivative) or Chiralcel OD-H (cellulose derivative).

Mobile Phase: In normal-phase mode, a mixture of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol or ethanol (B145695) is commonly used. chromatographyonline.comnih.gov The ratio of these solvents is optimized to achieve baseline separation of the enantiomers. For a polar compound, a polar ionic mode using methanol (B129727) with additives or a reversed-phase mode might also be explored. sigmaaldrich.com

Detection: A UV detector is typically used, as the trityl group provides a strong chromophore.

The enantiomeric excess (% ee) is then calculated from the peak areas of the two enantiomers in the chromatogram. A high % ee value is indicative of a high degree of enantiomeric purity. While specific methods for the title compound are not widely published, the general principles of chiral HPLC method development provide a clear pathway for its analysis. hplc.todaysigmaaldrich.com

Spectroscopic Characterization for Structural and Stereochemical Assignment

Spectroscopic methods are indispensable for confirming the chemical structure and the relative and absolute stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the connectivity of atoms and the chemical environment of the nuclei. For chiral molecules, NMR can be used to confirm the stereochemistry, often through the analysis of coupling constants and through the use of chiral derivatizing or solvating agents. acs.org

For this compound, the ¹H NMR spectrum would show characteristic signals for the trityl group protons, the protons of the aziridine ring, and the methylene (B1212753) protons of the hydroxymethyl group. The coupling constants between the protons on the aziridine ring (H-2 and H-3) can provide information about their relative stereochemistry (cis or trans). ipb.pt

Illustrative ¹H NMR Data for a Related Compound: (S)-Diphenyl(1-tritylaziridin-2-yl)methanol

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-22.39dd6.3, 3.2
H-3a2.12d3.2
H-3b1.36d6.3
OH4.47s
Aromatic7.12-7.45m

Data obtained in CDCl₃ at 600 MHz. This data is for a derivative and serves as an example.

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. Although a crystal structure for this compound itself has not been reported in the searched literature, studies on other aziridine-2-methanol derivatives have demonstrated the utility of this technique. researchgate.net

An X-ray crystallographic analysis would provide precise information on:

Bond lengths and angles: Confirming the connectivity and geometry of the molecule.

Conformation: Revealing the preferred spatial arrangement of the trityl group, the aziridine ring, and the hydroxymethyl substituent.

Relative Stereochemistry: Unambiguously establishing the cis or trans relationship of the substituents on the aziridine ring.

Absolute Stereochemistry: When a heavy atom is present or through anomalous dispersion effects, the absolute configuration (R or S) can be determined.

Intermolecular Interactions: Identifying hydrogen bonding and other non-covalent interactions in the crystal lattice. researchgate.net

In the absence of a direct crystal structure, analysis of derivatives provides valuable insights into the likely structural features of the parent compound. researchgate.net

Conformational Analysis and Intramolecular Interactions

The biological activity and reactivity of a molecule are often governed by its conformational preferences and the presence of intramolecular interactions.

In aziridinylmethanols, the presence of a hydroxyl group and a nitrogen atom in close proximity allows for the possibility of intramolecular hydrogen bonding. This interaction involves the donation of the hydroxyl proton to the lone pair of electrons on the aziridine nitrogen, forming a five-membered ring structure. researchgate.netyoutube.com

The formation of an intramolecular hydrogen bond can have several consequences:

Conformational Rigidity: It can lock the molecule into a specific conformation, reducing its flexibility.

Influence on Reactivity: The availability of the nitrogen lone pair and the acidity of the hydroxyl proton can be altered.

Spectroscopic Signature: The O-H stretching frequency in the infrared (IR) spectrum would be shifted to a lower wavenumber, and the chemical shift of the hydroxyl proton in the ¹H NMR spectrum would be affected.

Applications in Asymmetric Organic Transformations

As a Chiral Building Block in Complex Molecule Synthesis

The enantiopure nature of (S)-(1-Tritylaziridin-2-yl)methanol, often derived from naturally occurring amino acids like L-serine, allows for the transfer of chirality into target molecules. psu.edu The trityl group provides steric bulk, influencing the stereochemical outcome of reactions, while the hydroxyl group offers a handle for further functionalization.

Preparation of α- and β-Amino Acid Derivatives

This compound is a key precursor in the synthesis of non-proteinogenic α- and β-amino acids, which are important components of many biologically active compounds. psu.edutdx.cat The synthesis of these amino acid derivatives often involves the nucleophilic ring-opening of the aziridine (B145994).

The general strategy for preparing α-amino acid derivatives involves the ring-opening of the aziridine at the C2 position by a suitable nucleophile, followed by manipulation of the resulting functional groups. For instance, reaction with organometallic reagents can introduce a new carbon-carbon bond, which can then be converted to a carboxylic acid moiety.

For the synthesis of β-amino acids, the ring-opening typically occurs at the C3 position. The choice of nucleophile and reaction conditions dictates the regioselectivity of the ring-opening, allowing for controlled access to either α- or β-amino acid scaffolds. The trityl protecting group on the nitrogen atom is crucial for directing the stereochemical course of these transformations and can be removed under acidic conditions. researchgate.net

Synthesis of Orthogonally Protected Azalanthionines

This compound derivatives are instrumental in the synthesis of orthogonally protected azalanthionines. tudublin.ie Azalanthionines are sulfur-bridged amino acid analogues with potential applications in peptide chemistry. The synthesis involves the sequential ring-opening of N-protected aziridine-2-carboxylates, which can be derived from this compound, with protected diaminopropanoic acids. tudublin.ie This methodology allows for the construction of the azalanthionine backbone with good control over stereochemistry and protecting group strategy, which is essential for their incorporation into peptide chains. tudublin.ie

Precursor to Functionalized Aziridine Derivatives

The hydroxyl group of this compound can be readily modified to introduce a variety of functional groups, leading to a diverse range of functionalized aziridine derivatives. psu.eduutoronto.ca These derivatives serve as versatile intermediates in organic synthesis. For example, oxidation of the primary alcohol to an aldehyde provides an electrophilic center for subsequent reactions. Conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, facilitates nucleophilic substitution reactions. These functionalized aziridines can then undergo further transformations, including ring-opening or cycloaddition reactions, to generate complex molecular architectures. utoronto.canih.gov

Role in Ring-Opening and Ring-Expansion Reactions of Aziridines

The inherent strain of the aziridine ring in this compound makes it susceptible to ring-opening and ring-expansion reactions, providing access to a variety of valuable nitrogen-containing compounds.

Regio- and Stereoselective Nucleophilic Ring Opening

The ring-opening of this compound and its derivatives by nucleophiles is a cornerstone of its synthetic utility. psu.edutudublin.ie The regioselectivity of this process, whether the nucleophile attacks at the C2 or C3 position, is influenced by several factors, including the nature of the N-substituent, the substituents on the aziridine ring, the nucleophile itself, and the presence of Lewis or Brønsted acids.

The bulky trityl group on the nitrogen atom generally directs nucleophilic attack to the less hindered C3 position. However, the presence of activating groups or the use of specific catalysts can favor attack at the C2 position. rsc.orguwa.edu.aunih.gov The stereochemistry of the ring-opening is typically stereospecific, proceeding with inversion of configuration at the center of attack. This high degree of regio- and stereocontrol allows for the predictable synthesis of chiral amino alcohols and other valuable intermediates. uwa.edu.aumdpi.comrsc.orgrsc.org

Table 1: Examples of Regioselective Ring-Opening Reactions

NucleophileProduct TypeRegioselectivityReference
Organocupratesβ-Amino alcoholsHigh (C3 attack) uwa.edu.au
Amines1,2-DiaminesVariable tudublin.ie
Thiolsβ-Amino thiolsHigh (C3 attack) tudublin.ie
Grignard ReagentsAmino alcoholsHigh (C3 attack) uwa.edu.au

Ring-Expansion Pathways and Derived Heterocycles

This compound and its derivatives can undergo ring-expansion reactions to form larger heterocyclic systems. nih.gov These reactions often proceed through the formation of an intermediate that facilitates the insertion of atoms into the aziridine ring. For instance, reaction with isocyanates or carbon dioxide can lead to the formation of five-membered rings like imidazolidinones and oxazolidinones, respectively. mdpi.com

Furthermore, vinyl-substituted aziridines derived from this compound can participate in pericyclic reactions, such as [3+2] cycloadditions, to afford five-membered nitrogen heterocycles like pyrrolidines. mdpi.com These ring-expansion pathways provide a powerful tool for the synthesis of diverse heterocyclic scaffolds from a common chiral precursor. mdpi.comwhiterose.ac.uk

S 1 Tritylaziridin 2 Yl Methanol As a Chiral Ligand and Catalyst

Development and Design of Aziridine-Based Chiral Ligands

The core principle behind the design of chiral ligands from aziridine (B145994) derivatives lies in the strategic placement of a stereocenic center directly adjacent to a nitrogen donor atom. This arrangement creates a rigid and well-defined chiral pocket around a coordinated metal, which is essential for effective enantioselective induction. The bulky trityl group on the nitrogen atom of (S)-(1-Tritylaziridin-2-yl)methanol provides significant steric hindrance, which can further influence the trajectory of approaching substrates and enhance stereoselectivity. By chemically modifying the primary alcohol functional group, a second, different coordinating atom can be introduced, leading to the formation of potent bidentate ligands that can chelate to a metal center.

Ferrocenyl Aziridinyl Methanol (B129727) (FAM) Ligands

Ferrocene-based ligands are a privileged class in asymmetric catalysis due to their unique three-dimensional structure, steric bulk, and electronic tunability. rsc.orgrsc.orgnih.gov The combination of planar chirality from the ferrocene (B1249389) unit with central chirality from another part of the ligand can lead to highly effective catalysts. rsc.org

While the specific acronym "FAM" for Ferrocenyl Aziridinyl Methanol ligands derived directly from this compound is not widely documented in the reviewed literature, the synthesis of such ligands is conceptually straightforward based on established chemical transformations. The primary alcohol of this compound can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with a ferrocenyl-containing nucleophile, for instance, a ferrocenylphosphine or a ferrocenylthiol, would yield the desired bidentate ligand. This modular approach would allow for the creation of a library of ligands with varying steric and electronic properties, tailored for specific catalytic applications.

Chiral Aziridine Sulfide (B99878) N,S-Ligands

A successful implementation of the design strategy involves the synthesis of chiral N,S-bidentate ligands from this compound. mdpi.comsemanticscholar.org These ligands combine the chiral aziridine framework with a sulfur-based coordinating group. The synthesis begins with the conversion of the starting alcohol into a tosylate, (S)-(1-Tritylaziridin-2-yl)methyl 4-methylbenzenesulfonate, to create a reactive electrophilic center. mdpi.comsemanticscholar.org This intermediate is then treated with various substituted thiophenols. The nucleophilic thiol displaces the tosylate group, affording a series of (S)-2-((arylsulfanyl)methyl)-1-tritylaziridines. mdpi.comsemanticscholar.org

This synthetic route allows for the introduction of different electronic properties into the ligand structure by using thiophenols with either electron-donating or electron-withdrawing groups at the para-position. mdpi.com This electronic tuning can modulate the strength of the sulfur-metal bond, which in turn influences the catalytic activity and enantioselectivity of the resulting metal complex. mdpi.comsemanticscholar.org The bulky N-trityl group provides a significant steric shield, which can direct the coordination of the metal and the approaching substrate. mdpi.comsemanticscholar.org

Metal-Catalyzed Asymmetric Reactions Utilizing this compound Derivatives

Derivatives of this compound have proven to be effective ligands in a variety of metal-catalyzed asymmetric reactions, demonstrating their broad utility in the synthesis of valuable chiral molecules.

Asymmetric 1,3-Dipolar Cycloaddition Reactions (e.g., Pyrrolidine (B122466) Synthesis)

The synthesis of highly substituted, enantioenriched pyrrolidines, a core structural motif in many biologically active compounds, is a significant goal in organic chemistry. nih.gov One of the most powerful methods to achieve this is the asymmetric [3+2] cycloaddition of azomethine ylides with various dipolarophiles. nih.govrsc.org Research has shown that chiral phosphine (B1218219) ligands derived from aziridines can be highly effective in catalyzing these reactions. nih.gov

In a typical catalytic cycle, a copper(I) salt, such as copper triflate, is complexed with a chiral aziridine-phosphine ligand. nih.gov This complex then catalyzes the reaction between an imino ester (the azomethine ylide precursor) and a dipolarophile, such as trans-β-nitrostyrene. nih.gov The chiral environment created by the copper-ligand complex directs the facial selectivity of the cycloaddition, leading to the formation of specific stereoisomers of the pyrrolidine product with high enantiomeric excess. nih.gov The specific structure of the aziridine ligand, including the substituents on the phosphine and the aziridine ring, plays a crucial role in determining both the yield and the stereoselectivity of the reaction. nih.gov While direct examples utilizing phosphine derivatives of this compound were not explicitly detailed in the surveyed literature, their structural similarity to successfully employed ligands suggests their potential as effective catalysts in this transformation.

Asymmetric Addition of Organometallic Reagents to Aldehydes (e.g., Alkenylzinc, Diethylzinc)

The catalytic enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols. The chiral aziridine sulfide N,S-ligands derived from this compound have been successfully applied in this context. mdpi.comsemanticscholar.org

In these reactions, the N,S-ligand is used to catalyze the addition of diethylzinc (B1219324) to aldehydes like benzaldehyde. The study of a series of ligands with different para-substituents on the phenyl sulfide group revealed a clear electronic effect on the reaction's enantioselectivity. mdpi.comsemanticscholar.org It was found that ligands bearing an electron-withdrawing group (EWG), such as a nitro group, provided the highest enantiomeric ratios. mdpi.comsemanticscholar.org This observation suggests that reducing the electron density on the sulfur atom enhances the coordination of the aziridine nitrogen to the zinc atom, leading to a more rigid and effective chiral environment for the stereoselective transfer of the ethyl group to the aldehyde. mdpi.com

Table 1: Asymmetric Addition of Diethylzinc to Benzaldehyde using Aziridine Sulfide Ligands

Ligand Substituent (para-position)Enantiomeric Ratio (e.r.)Reference
-NO₂94.2:5.8 mdpi.comsemanticscholar.org
-H85.5:14.5 mdpi.com
-OCH₃81.4:18.6 mdpi.com

Palladium-Catalyzed Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA), often referred to as the Tsuji-Trost reaction, is a powerful method for forming carbon-carbon bonds with excellent stereocontrol. The chiral aziridine sulfide N,S-ligands derived from this compound have also been evaluated in this important transformation. mdpi.comsemanticscholar.org

The reaction between racemic 1,3-diphenyl-2-propenyl acetate (B1210297) and dimethyl malonate was tested using a palladium catalyst in the presence of the various N,S-ligands. mdpi.com The results indicated that the bulky N-trityl group likely hinders the necessary coordination of the aziridine nitrogen to the palladium center. mdpi.com This steric hindrance appears to weaken the nitrogen's role as a π-acceptor, which is crucial for achieving high enantioselectivity in this specific reaction. Consequently, the observed enantiomeric excesses were generally low for this class of ligands in the Tsuji-Trost reaction under the tested conditions. mdpi.com

Table 2: Palladium-Catalyzed Allylic Alkylation with Aziridine Sulfide Ligands

Ligand Substituent (para-position)Yield (%)Enantiomeric Excess (ee, %)Reference
-H9834 mdpi.com
-NO₂9914 mdpi.com
-OCH₃9912 mdpi.com

Friedel-Crafts Alkylation Reactions

The Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds to aromatic systems. The development of asymmetric variants of this reaction is of considerable interest, and ligands derived from this compound have shown promise in this area. Specifically, chiral aziridine-phosphines, synthesized from this scaffold, have been successfully employed as catalysts in the enantioselective Friedel-Crafts alkylation of indoles with β-nitrostyrenes. mdpi.com

In these reactions, a copper(I) complex, typically formed in situ from a copper(I) trifluoromethanesulfonate (B1224126) benzene (B151609) complex, is coordinated by the chiral aziridine-phosphine ligand. This chiral catalyst then activates the β-nitrostyrene, facilitating its reaction with the indole (B1671886) nucleophile in a stereocontrolled manner. mdpi.com The result is the formation of valuable, optically active 3-alkylated indole derivatives.

The effectiveness of these ligands is demonstrated by the high yields and enantiomeric excesses achieved under optimized reaction conditions. mdpi.com A representative set of results for the alkylation of various substituted indoles with β-nitrostyrene, catalyzed by a copper(I) complex of a chiral aziridine-phosphine derived from this compound, is presented in the table below. mdpi.com

Indole Derivativeβ-Nitrostyrene DerivativeYield (%)Enantiomeric Excess (ee, %)Reference
Indoleβ-Nitrostyrene8580 mdpi.com
5-Bromoindoleβ-Nitrostyrene8892 mdpi.com
5-Methoxyindoleβ-Nitrostyrene8281 mdpi.com
Indole4-Chloro-β-nitrostyrene7983 mdpi.com
Indole4-Methyl-β-nitrostyrene8178 mdpi.com

The data clearly indicate that these chiral aziridine-phosphine ligands are effective in promoting the asymmetric Friedel-Crafts alkylation, affording the desired products in good to excellent yields and with high levels of enantioselectivity. mdpi.com The electronic nature of the substituents on both the indole and the nitrostyrene (B7858105) can influence the reaction's outcome, but high enantioselectivity is generally maintained. mdpi.com

Tsuji-Trost Reactions

The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, is a powerful and versatile tool for the construction of carbon-carbon and carbon-heteroatom bonds. wikipedia.org The development of asymmetric versions of this reaction has been a major focus, driven by the design of effective chiral ligands. wikipedia.org Ligands derived from this compound, particularly those incorporating additional donor atoms to create P,N or S,N-bidentate systems, have been investigated in this context. mdpi.com

The general mechanism of the Tsuji-Trost reaction involves the coordination of a palladium(0) catalyst to an allylic substrate, followed by oxidative addition to form a π-allylpalladium(II) complex. organic-chemistry.orgnrochemistry.com Subsequent nucleophilic attack on the allyl moiety, directed by the chiral ligand, leads to the formation of the product and regeneration of the palladium(0) catalyst. organic-chemistry.orgnrochemistry.com The enantioselectivity of the reaction is determined in the nucleophilic attack step, where the chiral ligand environment dictates which face of the π-allyl complex is preferentially attacked. wikipedia.org

Chiral N(sp³),S-bidentate ligands derived from this compound have been synthesized and applied in palladium-catalyzed asymmetric allylic alkylation. mdpi.com These ligands are typically prepared by converting the primary alcohol of the parent compound to a suitable leaving group, followed by substitution with a thiol to introduce the sulfur donor atom. The resulting N,S-ligands can then coordinate to a palladium precursor to form the active catalyst. In the presence of a suitable base and a nucleophile, such as dimethyl malonate, these chiral palladium complexes can catalyze the allylic alkylation of substrates like 1,3-diphenyl-2-propenyl acetate with good yields and enantioselectivities.

Allylic SubstrateNucleophileLigand TypeYield (%)Enantiomeric Excess (ee, %)Reference
rac-1,3-Diphenyl-2-propenyl acetateDimethyl malonate(S)-aziridine-derived P,N-ligandHighUp to 90% dicp.ac.cn
rac-1,3-Diphenyl-2-propenyl acetateDimethyl malonate(S)-aziridine-derived N,S-ligandGoodModerate to High mdpi.com

Mechanistic Insights into Ligand Performance and Enantioselectivity

The trityl (triphenylmethyl) group on the aziridine nitrogen plays a crucial role in determining the efficacy of ligands derived from this compound. Its significant steric bulk is a key factor in creating a well-defined chiral pocket around the metal center. nih.govmdpi.com This steric hindrance influences the coordination geometry of the ligand and restricts the possible approaches of the substrate to the catalytic center. nih.govresearchgate.net

When the ligand coordinates to a metal, the three phenyl rings of the trityl group arrange themselves in a propeller-like conformation. mdpi.com The presence of the adjacent chiral center at C2 of the aziridine ring induces a preferred helicity in this propeller, effectively transmitting the point chirality of the stereogenic center to the conformational chirality of the bulky substituent. nih.gov This creates a rigid and highly asymmetric environment that is responsible for the enantioselective discrimination between the two faces of the prochiral substrate. nih.govnih.gov

Furthermore, the trityl group can act as a "supramolecular protective group," preventing undesirable intermolecular interactions that could lead to catalyst deactivation or the formation of less selective catalytic species. mdpi.comresearchgate.net By effectively shielding one face of the ligand-metal complex, the trityl group ensures that the substrate can only approach from a specific, less hindered direction, leading to high levels of asymmetric induction. nih.gov

The performance of ligands derived from this compound is also heavily dependent on the nature and strategic placement of heteroatoms that can coordinate to the metal center. libretexts.org The parent molecule itself contains two potential coordinating atoms: the aziridine nitrogen and the hydroxyl oxygen.

Oxygen (O): The oxygen atom of the primary alcohol in this compound can act as a hemilabile donor atom. It can coordinate to the metal center to form a chelate ring, which can enhance the stability and rigidity of the catalyst-substrate complex. This chelation can also play a direct role in the catalytic cycle, for instance, by participating in proton transfer steps or by influencing the electronic properties of the metal center.

Phosphorus (P): The introduction of a phosphorus atom, typically by converting the hydroxyl group into a phosphine, creates highly effective P,N-bidentate ligands. libretexts.orgnih.gov Phosphine ligands are excellent σ-donors and can also act as π-acceptors, depending on the nature of the substituents on the phosphorus atom. libretexts.org This allows for the fine-tuning of the electronic properties of the metal catalyst, which in turn affects its reactivity and selectivity. nih.govpsu.edu The strong coordination of the soft phosphorus atom to late transition metals like palladium is particularly beneficial in reactions such as the Tsuji-Trost alkylation. wikipedia.org

Sulfur (S): Similar to phosphorus, sulfur can be incorporated to create S,N-bidentate ligands. The sulfur atom is a soft donor and coordinates effectively to soft metals like palladium. Chiral organosulfur ligands have found broad application in asymmetric synthesis. mdpi.com The electronic properties of the sulfur atom, which are different from those of phosphorus and oxygen, offer another avenue for modulating the catalytic activity and enantioselectivity of the resulting metal complexes.

Applications in Analytical Chemistry: Chiral Discrimination

(S)-(1-Tritylaziridin-2-yl)methanol Derivatives as Chiral Solvating Agents (CSAs)

Enantiopure aziridin-2-yl methanols, including derivatives of this compound, have emerged as highly effective CSAs for the enantiodiscrimination of α-racemic carboxylic acids via ¹H NMR spectroscopy. acs.orgacs.org These compounds are attractive because they are relatively easy to synthesize and possess key structural features necessary for chiral recognition. acs.orgnih.gov

The primary mechanism of action involves the formation of diastereomeric complexes between the chiral aziridine-based CSA and the enantiomers of the carboxylic acid. acs.org The free hydroxyl (OH) and, in N-unsubstituted derivatives, the amine (NH) groups on the CSA act as hydrogen bond donors and acceptors, interacting with the carboxyl group of the acid. acs.orgacs.org The bulky trityl group on the aziridine (B145994) nitrogen, along with other substituents, creates a specific chiral environment that forces the two enantiomers of the acid to adopt different average geometries upon complexation, resulting in observable separation of their NMR signals. acs.org

Enantiodiscrimination of Chiral Carboxylic Acids via NMR Spectroscopy

Derivatives of this compound have proven particularly useful as sensors for the enantiodiscrimination of a range of α-chiral carboxylic acids, including those with tertiary and quaternary stereogenic centers. acs.orgacs.org The effectiveness of the discrimination is measured by the chemical shift nonequivalence (ΔΔδ), which is the difference in the chemical shift of a specific proton (e.g., the α-proton or a methyl group) between the two diastereomeric complexes. acs.org Experiments are typically conducted in a nonpolar solvent like deuterated chloroform (B151607) (CDCl₃) at room temperature, with a 1:1 molar ratio of the racemic acid to the CSA. acs.orgnih.gov

(S)-aziridin-2-yl methanol (B129727) derivatives are effective CSAs for differentiating enantiomers of α-racemic carboxylic acids that possess a tertiary stereogenic center (a chiral carbon atom bonded to three other carbons). acs.org For example, significant chemical shift differences have been observed for the α-proton signals of various mandelic acid derivatives and other related structures when analyzed with these CSAs. acs.org The successful recognition demonstrates that the free NH and OH groups in the CSA are sufficient for effective discrimination of these types of acids. acs.orgacs.org

Below is a table summarizing the enantiodiscrimination of selected α-racemic carboxylic acids with tertiary stereogenic centers using (S)-Diphenyl(1-tritylaziridin-2-yl)methanol as the chiral solvating agent.

Racemic Carboxylic AcidAnalyte ProtonChemical Shift Difference (ΔΔδ) [ppm]
Mandelic acidα-H0.094
2-Chloromandelic acidα-H0.057
2-Phenylpropionic acidα-CH₃0.015
O-Acetylmandelic acidα-H0.013
Data sourced from reference acs.org. Conditions: 1:1 molar ratio of (±)-Carboxylic Acid to (S)-CSA in CDCl₃ at 25°C on a 600 MHz spectrometer.

The utility of these aziridine-based CSAs extends to the more challenging enantiodiscrimination of α-racemic carboxylic acids containing quaternary stereogenic centers (a chiral carbon atom bonded to four other carbons). acs.orgacs.org For these substrates, which lack an α-proton, the discrimination is observed in the signals of other nearby protons, such as those of a methyl or methoxy (B1213986) group. acs.org The ability to resolve enantiomers of these structurally complex acids highlights the sensitivity of the chiral environment created by the CSA. acs.org

The table below presents data on the enantiodiscrimination of selected α-racemic carboxylic acids with quaternary stereogenic centers using (S)-Diphenyl(1-tritylaziridin-2-yl)methanol.

Racemic Carboxylic AcidAnalyte ProtonChemical Shift Difference (ΔΔδ) [ppm]
2-Hydroxy-2-phenylpropionic acidα-CH₃0.021
2-Methoxy-2-phenylpropionic acidα-CH₃0.019
2-Methoxy-2-(p-tolyl)propionic acidp-CH₃0.006
Data sourced from reference acs.org. Conditions: 1:1 molar ratio of (±)-Carboxylic Acid to (S)-CSA in CDCl₃ at 25°C on a 600 MHz spectrometer.

Furthermore, studies have demonstrated a linear correlation between the enantiomeric excess (% ee) determined by NMR using these CSAs and the actual gravimetrically determined values for samples of enriched mandelic acid. acs.orgacs.org This excellent linear relationship (R² = 0.9999) confirms the practical applicability of these agents for the accurate quantitative analysis of enantiomerically enriched samples. acs.orgacs.org

Factors Influencing Chiral Recognition (e.g., Steric Hindrance, Hydrogen Bonding)

The degree of chiral recognition, represented by the magnitude of the chemical shift difference (ΔΔδ), is influenced by several key factors:

Hydrogen Bonding: The formation of intermolecular hydrogen bonds between the CSA and the carboxylic acid is a primary driving force for complexation. acs.org The hydroxyl (OH) and amine (NH) groups of the this compound derivative and the carboxyl group of the acid are crucial for establishing the diastereomeric interactions necessary for discrimination. acs.orgacs.org

Steric Hindrance: The steric bulk of both the chiral solvating agent and the analyte plays a significant role. The large trityl group on the CSA provides a well-defined chiral pocket. The enantiomers of the analyte will fit differently into this pocket due to steric repulsion, leading to distinct diastereomeric complexes and, consequently, different NMR shifts.

Solvent Polarity: The choice of solvent is critical for effective chiral recognition. Nonpolar solvents, such as chloroform (CDCl₃) and benzene (B151609) (C₆D₆), are generally preferred because they minimize competition with the solvent for hydrogen bonding sites, thus favoring the formation of stable CSA-analyte complexes. acs.orgosdd.net In contrast, polar solvents can disrupt the hydrogen bonds holding the complex together, leading to reduced or no chiral recognition. acs.org For instance, experiments with mandelic acid and a CSA showed good recognition in nonpolar solvents, while polar solvents diminished the effect. acs.org

Analyte Structure: The structure of the carboxylic acid itself affects the degree of discrimination. For example, while many aromatic carboxylic acids show good resolution, some aliphatic acids like α-bromopropionic acid may exhibit poor enantiodiscrimination with these specific CSAs. acs.org

Computational and Mechanistic Studies

Theoretical Investigations of Reactivity and Stereoselectivity

Theoretical investigations, often employing density functional theory (DFT) calculations, have been instrumental in understanding the reactivity and stereoselectivity of reactions involving aziridine (B145994) derivatives. While specific studies focusing solely on (S)-(1-Tritylaziridin-2-yl)methanol are not extensively documented in publicly available literature, broader computational studies on N-substituted aziridines offer transferable insights.

These studies often explore the underlying factors that govern the outcomes of chemical transformations. For instance, in reactions involving nucleophilic attack on the aziridine ring, theoretical models can predict the preferred site of attack (regioselectivity) and the stereochemical outcome. The large steric bulk of the trityl group in this compound is a dominant factor, directing incoming nucleophiles to the less hindered carbon atom of the aziridine ring.

Furthermore, computational models can elucidate the role of various factors in controlling stereoselectivity. In reactions like the Staudinger reaction with monosubstituted ketenes, it has been shown that steric hindrance and isomerization of intermediates, rather than purely electronic effects, are often the crucial determinants of the final product's stereochemistry. rsc.org Theoretical calculations can map out the potential energy surfaces of different reaction pathways, identifying the transition states and intermediates and thereby explaining the observed product distributions. nih.gov For N-aziridinyl imine compounds, theoretical studies have detailed tandem reaction mechanisms, revealing that the cleavage of the N-aziridinyl bond initiates a cascade of events leading to complex molecular architectures. nih.gov The stereocontrol in these reactions is often dictated by the conformational preferences of key transition states. nih.gov

Molecular Modeling and Conformational Landscape Analysis

The conformational landscape of this compound is complex due to the flexibility of the trityl group and the hydroxymethyl substituent. Molecular modeling techniques are employed to explore the various low-energy conformations of the molecule. Understanding this landscape is crucial as the reactivity and selectivity of the molecule can be highly dependent on its preferred three-dimensional structure.

Computational methods can predict the relative energies of different conformers and the energy barriers between them. This information helps in understanding which conformations are most likely to be present under specific reaction conditions and how they might interact with other reactants or catalysts. For instance, the orientation of the hydroxymethyl group relative to the aziridine ring and the trityl group can influence its ability to participate in hydrogen bonding or coordinate to a metal center in catalytic applications.

Studies on related N-substituted aziridines have shown that the substituent on the nitrogen atom significantly influences the conformational preferences of the aziridine ring itself. srce.hr The bulky trityl group likely flattens the pyramidal geometry at the nitrogen atom to some extent, which in turn affects the bond angles and strain within the three-membered ring.

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of this compound is characterized by the interplay of the strained aziridine ring, the electron-donating nature of the nitrogen atom, and the electronic effects of the trityl and hydroxymethyl groups. The aziridine ring possesses significant angle strain, with bond angles deviating substantially from the ideal tetrahedral or trigonal planar geometries. wikipedia.org This strain is a key contributor to its reactivity.

Analysis of the bonding characteristics, often through methods like Natural Bond Orbital (NBO) analysis, can provide a detailed picture of the electronic interactions within the molecule. nih.gov This includes the nature of the bonds within the aziridine ring, the interaction between the nitrogen lone pair and the adjacent sigma bonds, and the electronic influence of the substituents. In related systems, it has been shown that the bonds within the aziridine ring are not typical sigma bonds but are better described by a "banana bond" model, similar to cyclopropane. wikipedia.org

Table 1: Selected Bond Parameters of Aziridine Derivatives

Bond/AngleFree Aziridine (Solid State) uni-muenchen.deA Palladium(II) Aziridine Complex uni-muenchen.de
C-C bond length---1.476(5) Å
C-N bond length---1.483(4) Å / 1.495(4) Å
C-N-C angle~60° wikipedia.org59.4(2)° - 60.6(2)°

Reaction Mechanism Elucidation for Catalytic Applications

This compound and its derivatives hold potential as ligands in asymmetric catalysis. The chiral backbone and the presence of both a nitrogen and an oxygen donor atom allow for the formation of stable chelate complexes with various transition metals. Computational studies can play a crucial role in elucidating the mechanisms of catalytic reactions where this molecule acts as a ligand.

By modeling the entire catalytic cycle, researchers can identify the active catalytic species, the transition states for substrate activation and product formation, and potential deactivation pathways. researchgate.netnih.gov For example, in a hypothetical catalytic reaction, computational modeling could show how the chiral environment created by the this compound ligand directs the approach of a substrate to the metal center, thereby controlling the stereochemical outcome of the reaction.

Mechanistic studies often involve the calculation of reaction energy profiles, which map the energy changes throughout the course of the reaction. These profiles can help to identify the rate-determining step and provide insights into how the catalyst's structure and electronic properties can be modified to improve its efficiency and selectivity. youtube.com The elucidation of such mechanisms is vital for the rational design of new and improved catalysts for a wide range of chemical transformations.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes to Aziridinylmethanol Scaffolds

The accessibility of chiral aziridinylmethanol scaffolds is paramount for their broader application. Future research will likely focus on developing more efficient, scalable, and versatile synthetic methods. While established routes exist, often starting from natural amino acids, there is room for significant improvement.

One promising avenue is the refinement of multi-step syntheses into more streamlined, one-pot procedures. For instance, related N-substituted aziridine-2-methanols are commonly prepared via the reduction of their corresponding carboxylate esters, often using reagents like lithium aluminium hydride (LiAlH₄). nih.gov A key area for development would be the direct, highly stereoselective aziridination of appropriate olefinic precursors, a strategy that could shorten synthetic sequences. Advances in catalytic enantioselective aziridination of unactivated alkenes, for example using novel rhodium catalysts, could pave the way for entirely new approaches to these scaffolds, bypassing the reliance on the existing chiral pool. nih.gov Furthermore, exploring enzymatic or biocatalytic methods for aziridine (B145994) formation is an emerging field that could offer environmentally benign and highly selective synthetic pathways. nih.gov

Synthetic Step Description Key Reagents Reference
Ester Precursor SynthesisThe Gabriel-Cromwell reaction can be used to form the aziridine-2-carboxylate (B8329488) ring, followed by separation of diastereoisomers.Dialkyl 2,3-dibromopropanoate, Chiral Amine nih.gov
Ester ReductionThe aziridine-2-carboxylate ester is reduced to the primary alcohol, (aziridin-2-yl)methanol.Lithium aluminium hydride (LiAlH₄) or Sodium borohydride (B1222165) (NaBH₄) / Lithium chloride (LiCl) nih.gov
Alternative: Direct AziridinationCatalytic enantioselective addition of a nitrene equivalent across an unactivated terminal alkene.Rhodium Indenyl Catalyst, Nitrene Precursor nih.gov

Expansion of Applications in Asymmetric Catalysis for New Transformations

The inherent chirality and the presence of a nitrogen donor atom make (s)-(1-Tritylaziridin-2-yl)methanol and its derivatives attractive candidates for use as ligands or catalysts in asymmetric synthesis. researchgate.netmdpi.com The field of asymmetric catalysis is continually expanding, seeking novel transformations and more efficient catalysts. frontiersin.orgnih.gov

Future work could involve the application of this scaffold in a wider array of reactions. The de-tritylated aziridinylmethanol, for instance, can act as a chiral catalyst itself. The combination of the Lewis basic nitrogen and the adjacent hydroxyl group can facilitate reactions such as asymmetric imine isomerizations or reductions. researchgate.net The strategic placement of the chiral center next to the nitrogen donor is an alluring feature for ligand design. researchgate.netmdpi.com The development of synergistic catalytic systems, which combine a transition metal with an organocatalyst, is a rapidly growing area where ligands derived from this scaffold could prove highly effective. researchgate.net

Integration into Total Synthesis of Biologically Active Natural Products

Chiral aziridines are exceptionally valuable intermediates in the synthesis of complex molecules due to the unique combination of stability and reactivity. mdpi.comresearchgate.net The strained three-membered ring is prone to regio- and stereoselective ring-opening by a variety of nucleophiles, providing access to chiral amines, amino alcohols, and amino acids which are key components of many natural products. nih.govcolab.ws

Although the aziridine moiety itself is found in only a small fraction of natural products, such as mitomycin and azinomycin, its utility as a synthetic intermediate is extensive. nih.govresearchgate.net The this compound scaffold serves as a versatile three-carbon "chiron," a small chiral molecule that can be elaborated into a larger target. nih.gov Future research will undoubtedly target the incorporation of this building block into the total synthesis of alkaloids, sphingoids, ceramides, and unusual amino acids. nih.govresearchgate.net The predictable stereochemical outcome of its ring-opening reactions makes it an ideal precursor for establishing key stereocenters in complex natural product syntheses. semanticscholar.orgsci-hub.sescribd.com

Advanced Chiral Ligand Design for Enhanced Selectivity and Scope

A major future direction lies in using this compound as a foundational scaffold for a new generation of chiral ligands. The design of effective chiral ligands is crucial for the advancement of asymmetric catalysis. researchgate.netresearchgate.netmdpi.com The hydroxyl group on the methanol (B129727) moiety is a key functional handle that can be readily modified to introduce other coordinating atoms, such as phosphorus or sulfur.

Bidentate and Tridentate Ligands: By converting the hydroxyl group into a phosphine (B1218219) or thioether, novel N,P or N,S-bidentate ligands can be created. mdpi.com The bulky N-trityl group would provide significant steric hindrance, creating a well-defined chiral pocket around a coordinated metal center, which is essential for high enantioselectivity. mdpi.com Further elaboration could lead to tridentate P,N,N or P,N,O ligands, which have shown excellent performance in iridium-catalyzed hydrogenations. researchgate.net

Spirocyclic Ligands: Inspired by recent successes in ligand design, the aziridinylmethanol backbone could be incorporated into more rigid spirocyclic structures. nih.gov Such ligands often exhibit superior performance by limiting conformational flexibility and enhancing the transfer of chiral information.

These new ligands could then be applied in a wide range of metal-catalyzed reactions, including hydrogenations, cross-coupling reactions, and allylic substitutions. researchgate.netresearchgate.net

Exploration of New Applications in Materials Science and Chiral Recognition Technologies

The unique stereochemical and structural properties of this compound open doors to applications beyond traditional synthesis.

Chiral Recognition: Research has demonstrated that optically pure aziridin-2-yl methanols (structurally analogous to the de-tritylated form of the title compound) are highly effective chiral solvating agents (CSAs). nih.gov They can be used directly in NMR spectroscopy to determine the enantiomeric purity of racemic carboxylic acids through the formation of diastereomeric complexes. nih.gov Future work could explore the N-tritylated version for recognizing different classes of molecules or immobilizing it onto a solid support to create a stationary phase for chiral chromatography. Theoretical studies on clusters of related diaziridines suggest that chiral recognition is a fundamental property of these heterocycles. nih.gov

Chiral Materials: There is a growing interest in creating chiral materials, such as chiral metal-organic frameworks (MOFs). These materials have potential applications in enantioselective separations, sensing, and catalysis. The title compound could be investigated as a "chiral inductor" or modulator during the synthesis of MOFs, transferring its chirality to the bulk material's structure. nih.gov Its ability to coordinate to metal ions while presenting a defined chiral environment makes it a promising candidate for this emerging technology.

Compound Properties

PropertyValueSource(s)
IUPAC Name This compound achemblock.com
CAS Number 152706-23-5 achemblock.com
Molecular Formula C₂₂H₂₁NO achemblock.com
Molecular Weight 315.416 g/mol achemblock.com
Appearance Off-white powder achemblock.com
Purity ≥95% achemblock.com

Q & A

Q. What are the standard synthetic routes for preparing (S)-(1-Tritylaziridin-2-yl)methanol?

Answer: The compound is typically synthesized via a multi-step procedure:

Starting Material : Use NN-trityl methyl esters of L-serine, treated with methanesulfonyl chloride and triethylamine to form aziridine esters .

Grignard Reaction : React the aziridine ester with Grignard reagents (e.g., phenylmagnesium bromide) to yield trityl-protected aziridine carbinols .

Detritylation : Remove the trityl group using sulfuric acid in a methanol/THF mixture, followed by purification via recrystallization or flash column chromatography .
Key Considerations: Moisture-sensitive intermediates require inert atmosphere handling.

Q. How is enantiomeric purity validated for this compound?

Answer:

  • Chiral HPLC : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with UV detection to resolve enantiomers.
  • Optical Rotation : Measure specific rotation ([α]D20[\alpha]_D^{20}) in chloroform and compare to literature values (e.g., 80.5-80.5^\circ for the (S)-enantiomer) .
  • NMR Analysis : Use 1H^{1}\text{H}-NMR with chiral solvating agents (e.g., Eu(hfc)3_3) to distinguish diastereotopic protons .

Advanced Research Questions

Q. How can the detritylation step be optimized to minimize side reactions?

Answer:

  • Acid Concentration : Adjust sulfuric acid molarity (e.g., 0.1–0.5 M) to balance reaction rate and byproduct formation. Excess acid may hydrolyze the aziridine ring.
  • Solvent Ratio : Optimize methanol/THF ratios (e.g., 1:2 v/v) to enhance solubility of intermediates while stabilizing the aziridine moiety .
  • Temperature Control : Maintain 0–5°C during detritylation to suppress ring-opening reactions.
    Validation: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Q. What strategies resolve contradictions in catalytic activity when using this compound in asymmetric synthesis?

Answer:

  • Reaction Condition Screening : Test solvents (e.g., THF vs. DCM), temperatures, and catalysts (e.g., chiral phosphoric acids vs. Lewis acids) to identify optimal enantioselectivity .
  • Mechanistic Studies : Use DFT calculations to model transition states and identify steric/electronic factors influencing stereochemical outcomes.
  • Cross-Validation : Compare results with alternative characterization methods (e.g., X-ray crystallography vs. NOESY NMR) to confirm structural assignments .

Q. How is this compound applied in constructing nitrogen-containing heterocycles?

Answer:

  • Quinazoline Synthesis : React with 4-(6-chloro-7-arylquinazolin-4-yl)piperazine derivatives under basic conditions (e.g., NaHCO3_3) to form trityl-protected intermediates. Subsequent acid hydrolysis yields bioactive quinazoline analogs .
  • Ring-Opening Reactions : Utilize nucleophiles (e.g., thiols or amines) to open the aziridine ring, generating chiral β-amino alcohols for ligand design .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported yields for aziridine ring-opening reactions?

Answer:

  • Variable Control : Ensure consistency in nucleophile strength, solvent polarity, and reaction time. For example, aryl thiols may exhibit faster kinetics than alkyl amines.
  • Byproduct Profiling : Use LC-MS to identify side products (e.g., dimerization or oxidation artifacts) that reduce apparent yields .
  • Statistical Analysis : Apply multivariate regression to isolate factors (e.g., temperature, catalyst loading) contributing to yield variability .

Q. What methodologies confirm the stability of this compound under long-term storage?

Answer:

  • Accelerated Degradation Studies : Store samples at 40°C/75% RH for 6 months and analyze via HPLC for decomposition products (e.g., trityl alcohol or aziridine ring-opened derivatives).
  • Moisture Sensitivity Testing : Use Karl Fischer titration to quantify water content in stored batches; aziridines degrade rapidly above 0.1% w/w moisture .

Applications in Drug Discovery

Q. How is this compound utilized in medicinal chemistry for chiral scaffold development?

Answer:

  • Pharmaceutical Intermediates : Serve as precursors for kinase inhibitors or protease inhibitors by functionalizing the hydroxyl and aziridine groups .
  • Biological Activity Screening : Test derivatives for antimicrobial or anticancer activity via in vitro assays (e.g., MIC determination against S. aureus or MTT assays on cancer cell lines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.